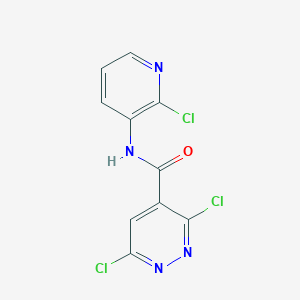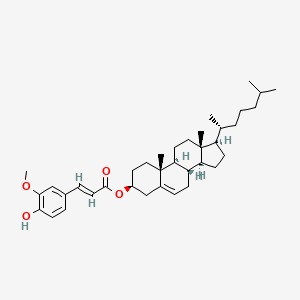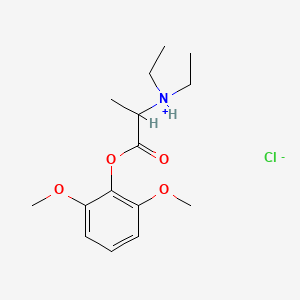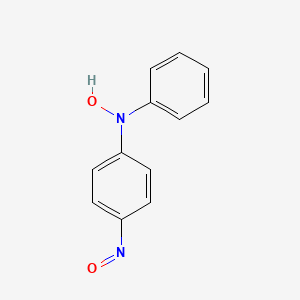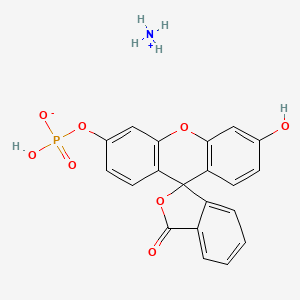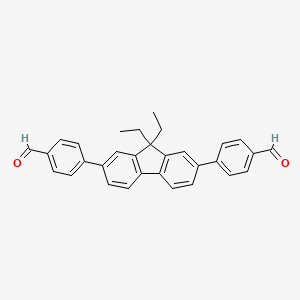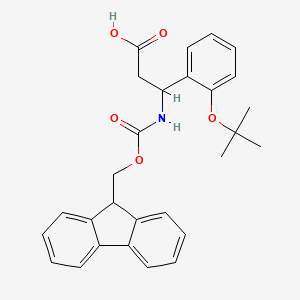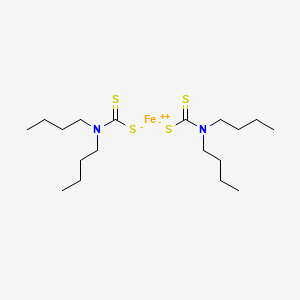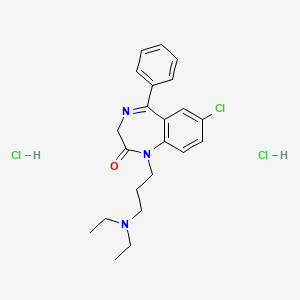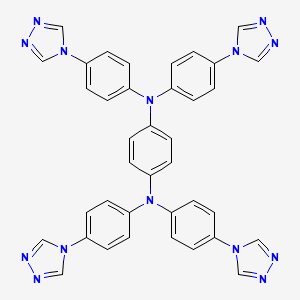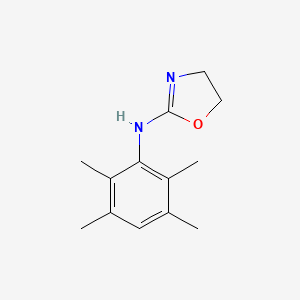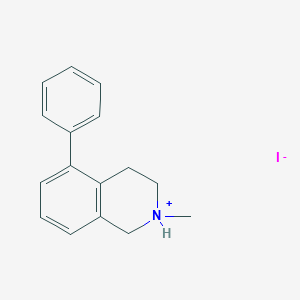
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a tetrahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 5-position, combined with a hydriodide ion. Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including neuroprotective and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation and introduction of the phenyl group. The process requires precise control of reaction parameters and the use of advanced organic synthesis techniques to achieve large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolines.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide involves its interaction with specific molecular targets and pathways. It is known to affect dopaminergic pathways, which are crucial in neuroprotection and the treatment of neurodegenerative disorders. The compound may act as an antagonist or agonist at various receptor sites, modulating neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A derivative with neuroprotective properties.
2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Another derivative with significant biological activity.
Uniqueness
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl and phenyl group at specific positions on the tetrahydroisoquinoline core makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
24464-18-4 |
|---|---|
Molekularformel |
C16H18IN |
Molekulargewicht |
351.22 g/mol |
IUPAC-Name |
2-methyl-5-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C16H17N.HI/c1-17-11-10-16-14(12-17)8-5-9-15(16)13-6-3-2-4-7-13;/h2-9H,10-12H2,1H3;1H |
InChI-Schlüssel |
DDUNIOFHMWGKGP-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CCC2=C(C1)C=CC=C2C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
